

A Technical Guide to the Molecular Geometry of Chromic Sulfate Pentadecahydrate

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Compound of Interest		
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This technical guide provides a detailed overview of the molecular geometry and structural characteristics of **chromic sulfate pentadecahydrate** (Cr₂(SO₄)₃·15H₂O). This compound is a significant hydrate of chromium(III) sulfate, notable for its distinct green color, which has implications for its coordination chemistry. This document summarizes its known structural features, presents relevant physicochemical data, outlines the experimental protocol for its definitive structural determination, and provides a visualization of its coordination sphere.

Introduction to Chromic Sulfate Pentadecahydrate

Chromium(III) sulfate and its various hydrates are of considerable interest in numerous applications, including leather tanning, dye manufacturing, and as precursors for catalysts. The degree of hydration in these salts plays a crucial role in determining their color and chemical properties, a phenomenon known as hydration isomerism.

Chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is a green crystalline solid.[1][2] Its color is a key indicator of its molecular geometry, distinguishing it from the violet octadecahydrate (Cr₂(SO₄)₃·18H₂O). While the violet form contains the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where the chromium ion is coordinated exclusively by water molecules, the green color of the pentadecahydrate suggests a different coordination environment.[1] In this form, it is understood that one or more sulfate ions have entered the inner coordination sphere of the chromium(III) ion, displacing water ligands.



Physicochemical and Structural Data

While detailed single-crystal X-ray diffraction data for **chromic sulfate pentadecahydrate** is not widely available in the literature, a combination of spectroscopic evidence and comparison with other chromium(III) hydrates allows for a comprehensive understanding of its structure.[2]

Property	Data
Chemical Formula	Cr2(SO4)3·15H2O
Molar Mass	662.45 g/mol
Appearance	Green crystalline solid
Coordination Geometry	Octahedral around each Cr(III) ion
Likely Ligands	H₂O and SO₄²-

Molecular Geometry and Coordination

The central feature of the molecular geometry of **chromic sulfate pentadecahydrate** is the coordination sphere of the two chromium(III) ions.

Coordination of the Chromium(III) Ion

Spectroscopic studies, particularly X-ray Absorption Spectroscopy (XAS), indicate that each chromium(III) ion is in an octahedral coordination environment.[2] This means each Cr^{3+} ion is centrally located and bonded to six other atoms. In the case of the pentadecahydrate, these coordinating atoms are oxygens from both water molecules (H₂O) and sulfate anions (SO₄²⁻).

The displacement of water ligands by sulfate ions in the inner coordination sphere is responsible for the characteristic green color of the compound. A plausible structure for the complex cation in this hydrate is $[Cr(H_2O)_5(SO_4)]^+$ or $[Cr(H_2O)_4(SO_4)_2]^-$, with the remaining water molecules present as water of crystallization within the crystal lattice.

Geometry of the Sulfate Ion

The sulfate ion (SO_4^{2-}) itself has a tetrahedral geometry, with the sulfur atom at the center and four oxygen atoms at the vertices. In **chromic sulfate pentadecahydrate**, the sulfate ions can



act as ligands, bonding to the chromium(III) ions.

Experimental Protocols: Single-Crystal X-ray Diffraction

To definitively determine the molecular geometry, including precise bond lengths and angles, single-crystal X-ray diffraction is the gold-standard experimental technique. The following protocol outlines the general methodology.

Crystal Growth

- Preparation of a Supersaturated Solution: A supersaturated solution of chromic sulfate is prepared, typically by dissolving the compound in deionized water at an elevated temperature.
- Slow Cooling: The solution is then allowed to cool slowly and undisturbed. This slow cooling
 process is critical for the formation of large, well-ordered single crystals suitable for
 diffraction.
- Crystal Selection: A suitable single crystal is selected under a microscope. The ideal crystal should be clear, without visible cracks or defects, and of an appropriate size for the X-ray beam.

Data Collection

- Mounting the Crystal: The selected crystal is mounted on a goniometer head.
- X-ray Diffraction: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.
- Data Acquisition: The intensities and positions of these diffracted spots are recorded by a detector.

Structure Solution and Refinement

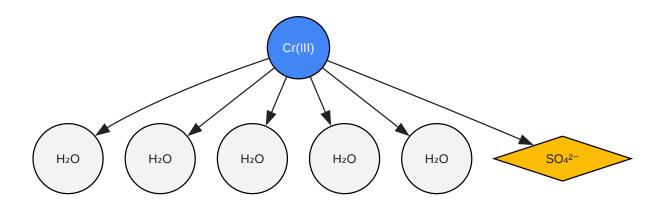
 Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell of the crystal.



- Structure Solution: The intensities of the diffraction spots are used to determine the positions
 of the atoms within the unit cell, often using computational methods such as direct methods
 or Patterson methods. This results in an initial electron density map.
- Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

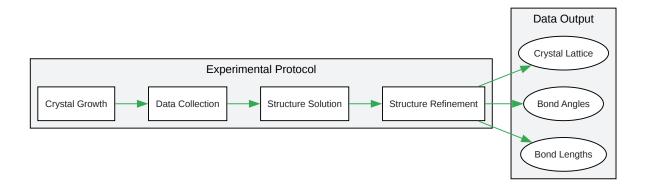
Visualizations

The following diagrams illustrate the likely coordination environment of the chromium(III) ion in **chromic sulfate pentadecahydrate** and a general workflow for its structural determination.



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Caption: A possible octahedral coordination sphere of a Cr(III) ion.





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Caption: Workflow for determining molecular geometry via X-ray diffraction.

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References

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